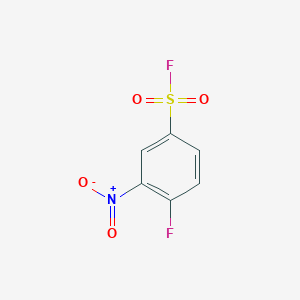

4-Fluoro-3-nitrobenzenesulfonyl fluoride

Description

Significance within Arylsulfonyl Fluoride (B91410) Chemistry

The significance of 4-fluoro-3-nitrobenzenesulfonyl fluoride within the broader class of arylsulfonyl fluorides stems from its role as a versatile synthetic intermediate. The strategic placement of its substituents creates a multi-functional scaffold amenable to various chemical transformations. While direct research focusing exclusively on this compound is specialized, its importance can be inferred from the applications of its close analogue, 4-fluoro-3-nitrobenzenesulfonyl chloride. This chloride is a known precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory and antibacterial drugs. It is a key intermediate in the production of the antiviral drug intermediate, 4-amino-3-nitrobenzenesulfonamide.

In modern synthetic chemistry, sulfonyl fluorides are often preferred over sulfonyl chlorides due to their generally higher stability and, in some contexts, more predictable reactivity. nih.gov The presence of the strongly electron-withdrawing nitro group ortho to the sulfonyl fluoride moiety in this compound significantly increases the electrophilicity of the sulfur atom. This electronic modulation can be harnessed to predictably tune the reactivity of the warhead towards nucleophilic amino acid residues in biological targets. nih.gov This makes compounds with this substitution pattern particularly interesting for the design of covalent inhibitors.

Furthermore, the fluorine atom at the 4-position offers an additional site for nucleophilic aromatic substitution, a reaction pathway that is facilitated by the presence of the activating nitro group. This dual reactivity—at the sulfonyl fluoride group and the aromatic ring—makes it a valuable building block for creating complex molecular architectures.

Overview of Sulfonyl Fluorides in Advanced Synthetic and Biological Systems

Sulfonyl fluorides (SFs) have become privileged functional groups in modern chemical research, bridging synthetic chemistry, chemical biology, and drug discovery. Their utility is rooted in a unique balance of stability and reactivity; they are generally stable to aqueous conditions and resistant to hydrolysis, yet can react selectively with a range of nucleophiles under specific conditions. nih.gov This has led to their widespread use as "warheads" in the design of covalent inhibitors and as versatile connectors in synthesis. rsc.org

A major breakthrough that propelled sulfonyl fluorides to the forefront of chemical research was the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov Introduced as a new generation of "click chemistry," SuFEx describes the highly efficient and selective reaction of a sulfonyl fluoride with a nucleophile to form a stable sulfonyl linkage. nih.gov This reaction is characterized by its reliability, high yield, and tolerance of a wide variety of functional groups, making it an invaluable tool for molecular assembly in materials science, drug discovery, and bioconjugation. nih.gov

In the realm of biological systems, sulfonyl fluorides are particularly valued as electrophilic probes for activity-based protein profiling (ABPP) and for the development of targeted covalent inhibitors. Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can covalently modify a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine (B10760008). nih.gov This "beyond-cysteine" targeting capability significantly expands the portion of the proteome that can be addressed with covalent ligands, opening up new avenues for ligating challenging therapeutic targets that lack a suitably positioned cysteine. The reactivity of an arylsulfonyl fluoride can be fine-tuned by altering the electronic properties of the aromatic ring, allowing for the rational design of probes and inhibitors with optimized selectivity and potency. nih.gov

Properties

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETWBEYHAMXIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300942 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500585-16-0 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Mechanistic Studies of 4 Fluoro 3 Nitrobenzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, valued for its reliability, specificity, and broad applicability in fields like drug discovery, chemical biology, and materials science. miragenews.com Organosulfur(VI) fluoride compounds, including 4-fluoro-3-nitrobenzenesulfonyl fluoride, are key players in this field due to their exceptional chemical stability, which allows for controlled and efficient linkage formation under specific activation conditions. miragenews.com

SuFEx was introduced in 2014 as a new family of click reactions that rely on the robust yet activatable nature of the covalent bond between sulfur(VI) and fluorine. miragenews.com Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability. The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides resistant to hydrolysis and reduction. theballlab.com This stability allows them to be incorporated into complex molecules and handled in various conditions, including in aqueous buffers, without degradation. theballlab.comenamine.net

Despite their stability, the S(VI)-F bond can be controllably activated to react chemoselectively with a wide range of nucleophiles. nih.gov This "perfect" combination of stability and reactivity is the central principle of SuFEx. The reactions are typically characterized by:

High Specificity: The reaction occurs exclusively at the highly electrophilic sulfur atom, displacing the fluoride ion.

High Yields: SuFEx reactions are known for proceeding to completion, often with excellent yields. chemrxiv.org

Favorable Conditions: Many SuFEx reactions proceed under mild, often biocompatible, conditions. nih.gov

Benign Byproducts: The primary byproduct is a fluoride salt, which is generally considered benign and can be easily managed.

The reaction at the core of SuFEx is a nucleophilic substitution at the tetracoordinate sulfur atom. For sulfonyl fluorides, this process generally proceeds through an addition-elimination mechanism. The incoming nucleophile attacks the electrophilic sulfur center, leading to the formation of a transient, high-energy pentacoordinate sulfur intermediate (a sulfurane-like species). This intermediate then rapidly collapses, expelling the fluoride anion as the leaving group to form the final, stable sulfonated product.

Activation of the sulfonyl fluoride is often required, especially for less reactive nucleophiles. This can be achieved through various catalytic strategies:

Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can coordinate to the fluorine or oxygen atoms of the sulfonyl group. theballlab.com This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. theballlab.com

Nucleophilic Catalysis: Certain catalysts, like 1-hydroxybenzotriazole (B26582) (HOBt), can act as a superior nucleophile that first attacks the sulfonyl fluoride to form a highly reactive intermediate. chemrxiv.org This intermediate is then readily attacked by the primary nucleophile (e.g., an amine) to yield the final product and regenerate the catalyst. chemrxiv.org

The reaction of this compound with nitrogen nucleophiles, particularly primary and secondary amines, is a robust and highly efficient method for the synthesis of sulfonamides. While sulfonyl fluorides are generally stable, their reaction with amines can be effectively promoted using specific catalytic systems, yielding products in high yields even with sterically demanding substrates. chemrxiv.org

A highly effective method involves catalysis by 1-hydroxybenzotriazole (HOBt) in the presence of silicon additives. chemrxiv.org This protocol facilitates the smooth amidation of a broad range of sulfonyl fluorides and amines, with reported yields often between 87% and 99%. chemrxiv.org Another powerful method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid activator, which has been shown to be essential for promoting the reaction between electronically neutral or rich sulfonyl fluorides and less nucleophilic amines. theballlab.com For electron-deficient substrates like this compound, the reaction with a nucleophilic amine can proceed rapidly with activation. theballlab.com

The utility of this reaction is highlighted in medicinal chemistry, where a key step in an updated synthesis of the drug Fedratinib involved the amidation of a bench-stable sulfonyl fluoride intermediate. chemrxiv.org

| Amine Type | Catalyst/Activator | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| Primary/Secondary | 1-hydroxybenzotriazole (HOBt) | DIPEA | DMSO | 25 | >90 | chemrxiv.org |

| Primary/Secondary | Ca(NTf₂)₂ | Et₃N | t-amylOH | 60 | ~85 | theballlab.com |

| Primary Amines | None (with SO₂F₂) | Et₃N | - | - | - | miragenews.com |

This compound reacts with oxygen nucleophiles such as alcohols and phenols to form the corresponding sulfonate esters. This transformation typically requires activation, as alcohols and phenols are generally less nucleophilic than amines. The reaction is often carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), under mild conditions to facilitate the deprotonation of the hydroxyl group, forming a more reactive alkoxide or phenoxide intermediate. organic-chemistry.org

The initial step in the reaction of phenols with sulfuryl fluoride (SO₂F₂) is the formation of an aryl fluorosulfate (B1228806), demonstrating the inherent reactivity of the phenolates towards the S(VI)-F moiety. researchgate.net In biological contexts, sulfonyl fluorides have been shown to react with the hydroxyl group of serine residues within proteins to form stable sulfonic ester linkages, leading to irreversible inhibition. enamine.net This highlights the capability of the sulfonyl fluoride group to engage with alcohol nucleophiles in specific, constrained environments.

Sulfur nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective reactants in SuFEx chemistry. Thiolates are powerful nucleophiles and readily attack the electrophilic sulfur center of sulfonyl fluorides to form thiosulfonates. The reaction is typically fast and highly chemoselective.

Studies on related systems, such as the fluorine-thiol displacement reaction (FTDR), have shown a strong preference for thiol nucleophiles over other functional groups like amines under mild basic conditions. springernature.com The high nucleophilicity of sulfur, combined with the excellent leaving group ability of fluoride under SuFEx conditions, makes the reaction of this compound with thiols a highly favorable process for creating S-S bonds.

The reaction of sulfonyl fluorides with carbon-based nucleophiles (e.g., Grignard reagents, organolithiums, enolates) is less common and more challenging than reactions with heteroatom nucleophiles. While C-S bond formation is a cornerstone of organic synthesis, the use of hard carbon nucleophiles with sulfonyl fluorides is not straightforward.

Research into the reactivity of related fluorinated sulfones with nucleophiles has revealed a "negative fluorine effect," where the presence of fluorine atoms on a carbanion significantly decreases its nucleophilicity. acs.org This suggests that forming a stable carbanion adjacent to a sulfonyl group for the purpose of nucleophilic attack can be difficult. The high reactivity of organometallic reagents may also lead to side reactions rather than clean substitution at the sulfonyl fluoride center. Consequently, the formation of sulfones via the reaction of sulfonyl fluorides with carbon nucleophiles is not a standard SuFEx transformation and remains a subject of specialized research.

Role of Catalysis in SuFEx Transformations

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has become a cornerstone of click chemistry, valued for its reliability and the stability of the resulting linkages. The reactivity of the S-F bond, while generally stable, can be modulated through catalysis, enabling reactions with a wide range of nucleophiles under mild conditions. nih.govnih.gov The activation of sulfonyl fluorides like this compound is pivotal for efficient transformation and is typically achieved through Lewis acid, organic base, or cooperative catalytic systems. nih.govnih.gov

Metal-based Lewis acids have been successfully employed to catalyze the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and sulfamides by reacting them with silyl (B83357) amines. nih.govacs.org This process, termed Lewis acid-catalyzed SuFEx (LASuFEx), enhances the electrophilicity of the sulfur(VI) center, facilitating nucleophilic attack. claremont.edu

Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, has proven to be a particularly effective and versatile catalyst for these transformations. nih.govnih.gov It has been shown to activate a variety of S(VI) fluorides, including sulfonyl fluorides, fluorosulfates, and even less reactive sulfamoyl fluorides. nih.govnih.gov Computational studies on the reaction between benzenesulfonyl fluoride and piperidine (B6355638) suggest that the Ca²⁺ ion activates the sulfonyl fluoride by coordinating to both the departing fluoride atom and an oxygen atom of the sulfonyl group, stabilizing the developing negative charges in the transition state. claremont.edu

Other Lewis acids have also demonstrated catalytic activity. Calcium triflate, Ca(OTf)₂, which is significantly less expensive than Ca(NTf₂)₂, provides comparable yields in many cases. nih.gov Lithium bis(trifluoromethanesulfonyl)imide, LiNTf₂, is also an effective catalyst, alongside other metal triflimide salts like Zn(NTf₂)₂ and La(NTf₂)₃, which have been shown to produce sulfonamides in excellent yields. nih.gov The choice of catalyst can influence reaction efficiency depending on the specific substrates involved. For instance, while Ca(NTf₂)₂ was the best catalyst for one reaction, Ca(OTf)₂ and LiNTf₂ gave similar, albeit slightly lower, yields in others. nih.gov In the reaction of 4-cyanobenzenesulfonyl fluoride with TMS-morpholine, the yield of the corresponding sulfonamide dramatically increased from 28% without a catalyst to 94% with the addition of a calcium catalyst. nih.govacs.org

Table 1: Comparison of Lewis Acid Catalysts in SuFEx Reactions

| Sulfonyl Fluoride | Amine Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | Ca(NTf₂)₂ | 81 | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | Ca(OTf)₂ | 89 | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | LiNTf₂ | 88 | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | Zn(NTf₂)₂ | 88 | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | La(NTf₂)₃ | 99 | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | TMS-morpholine | None | 28 | nih.govacs.org |

| 4-Cyanobenzenesulfonyl fluoride | TMS-morpholine | Ca(NTf₂)₂ (10 mol%) | 94 | nih.govacs.org |

Organic bases are widely used as catalysts in SuFEx chemistry, where they are thought to activate the nucleophile or the S(VI)-F hub. nih.govnih.gov Strong, non-nucleophilic amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidine (B92328) bases are particularly effective. nih.gov The catalytic loading required often depends on the electrophilicity of the sulfonyl fluoride substrate. nih.gov DBU has been successfully used in silicon-mediated SuFEx reactions, where it activates the S-F bond for exchange. nih.gov Other bases such as 4-(dimethylamino)pyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to catalyze SuFEx reactions in good yields. chemrxiv.org However, for sterically hindered substrates, the bulkiness of bases like DBU or DMAP can lead to congested transition states and diminished reactivity. chemrxiv.org

A significant development has been the use of DABCO in conjunction with Ca(NTf₂)₂. nih.govnih.gov This dual-catalyst system provides a unified and highly effective method for activating a broad range of S(VI) fluorides, including sulfonyl fluorides, for reaction with amines at room temperature. nih.govchemrxiv.org In this cooperative system, the Lewis acid (Ca(NTf₂)₂) activates the sulfonyl fluoride group, while the Lewis base (DABCO) activates the amine nucleophile. nih.gov This approach has proven essential for reactions with less reactive substrates like disubstituted sulfamoyl fluorides and for preventing unwanted side reactions. nih.govnih.gov Mechanistic studies suggest that DABCO functions as a Brønsted base, deprotonating the amine nucleophile to increase its reactivity. claremont.edu

The use of silicon-based reagents is a key strategy in many modern SuFEx protocols. Silylated nucleophiles, such as N-trimethylsilyl (TMS) amines, are frequently used as coupling partners for sulfonyl fluorides. nih.govclaremont.edu The reaction between a sulfonyl fluoride and a silyl amine forms a stable S-N bond and trimethylsilyl (B98337) fluoride (TMS-F) as a byproduct. researchgate.net The formation of the highly stable Si-F bond is a strong thermodynamic driving force for the reaction. nih.gov

The use of silyl amines is particularly advantageous in Lewis acid-catalyzed systems. It is hypothesized that the silicon moiety acts as a fluoride scavenger, coordinating to the fluoride leaving group in the transition state. claremont.edu This prevents the formation of stable metal-fluoride complexes (e.g., Ca-F bonds) that could inhibit catalytic turnover, thereby allowing the Lewis acid to re-enter the catalytic cycle. claremont.educlaremont.edu Preliminary mechanistic studies have confirmed the formation of TMS-F, supporting the proposed catalytic cycle where the silicon atom effectively captures the fluoride. nih.govacs.orgresearchgate.net

In protocols that use free alcohols or phenols as nucleophiles, silicon additives like hexamethyldisilazane (B44280) (HMDS) are employed. nih.govnih.gov HMDS serves a dual purpose: it can act as an in situ silylating agent to convert the nucleophile (e.g., a phenol) to its more reactive silyl ether form, and it scavenges the hydrogen fluoride (HF) generated during the reaction. nih.govnih.gov This avoids the need for excess base and accelerates the reaction, with some transformations reaching completion in minutes with low catalyst loading. nih.gov

Aromatic Nucleophilic Substitution (SₙAr) Reactions

The structure of this compound contains two potential sites for nucleophilic attack: the sulfur atom of the sulfonyl fluoride group (leading to SuFEx) and the carbon atom of the C-F bond on the aromatic ring (leading to SₙAr).

The presence of two powerful electron-withdrawing groups (nitro and sulfonyl fluoride) on the aromatic ring strongly activates the C4-fluorine for aromatic nucleophilic substitution (SₙAr). This creates a direct competition between the SₙAr pathway at the aromatic ring and the SuFEx pathway at the sulfonyl group. The outcome of the reaction is highly dependent on the reaction conditions, the nature of the nucleophile, and the choice of catalyst.

For instance, in the reaction of 4-cyanophenyl fluorosulfate with an amine in the presence of DABCO alone, significant formation of side-products was observed, indicating that competitive reaction pathways were occurring. nih.gov However, the addition of Ca(NTf₂)₂ to the reaction mixture completely suppressed these side reactions and led to the exclusive formation of the desired SuFEx product in high yield. nih.gov This demonstrates that Lewis acid catalysis can effectively steer the reaction toward the SuFEx pathway, likely by preferentially activating the S-F bond over the C-F bond. Without a catalyst that specifically activates the sulfonyl fluoride group, strong nucleophiles can readily attack the activated C-F position, leading to SₙAr products.

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov These EWGs stabilize the negative charge that develops in the aromatic ring in the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

In this compound, the fluorine atom at the C4 position is the leaving group. Its reactivity is significantly enhanced by two powerful EWGs:

The Nitro Group (-NO₂) at C3: This group is ortho to the fluorine atom. Through its strong inductive (-I) and resonance (-M) effects, it withdraws electron density from the aromatic ring, strongly activating the ortho position for nucleophilic attack.

The Sulfonyl Fluoride Group (-SO₂F) at C1: This group is para to the fluorine atom. It is one of the most powerful electron-withdrawing groups and deactivates the entire ring, but its effect is most pronounced at the para position, where it can stabilize the negative charge of the intermediate via resonance.

The combined electronic influence of an ortho-nitro group and a para-sulfonyl fluoride group makes the C-F bond exceptionally susceptible to cleavage by nucleophiles. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, confirm that a fluorine atom situated between two strong EWGs is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles via an SₙAr mechanism. beilstein-journals.orgnih.gov Therefore, in the absence of specific SuFEx catalysis, this compound is expected to be highly reactive toward nucleophiles at the C4 position, leading to SₙAr products.

Reduction and Oxidation Reactions of the Nitro Group

The nitro group is a versatile functional moiety susceptible to a range of reduction and oxidation transformations. In the context of this compound, the reactivity of the nitro group is influenced by the presence of the strongly electron-withdrawing sulfonyl fluoride and fluoro substituents on the aromatic ring.

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis, often leading to the corresponding anilines. A variety of reducing agents and conditions can be employed, with the choice of reagent determining the extent of reduction. wikipedia.orgmasterorganicchemistry.com For the reduction of the nitro group in compounds analogous to this compound, such as nitro-substituted benzenesulfonyl chlorides, electrochemical methods have been investigated. These studies suggest a mechanism dependent on the position of the nitro group. researchgate.net

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, and metal-based reductions using tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium. masterorganicchemistry.com For instance, the reduction of a nitro group on a benzene (B151609) ring to an amine can be achieved in a two-step process involving a reducing agent like tin (Sn) with an acid catalyst (e.g., HCl), followed by neutralization with a base. youtube.com The initial step results in the formation of an ammonium (B1175870) salt due to the acidic conditions, which is then deprotonated in the second step to yield the neutral amine. youtube.com

The selective reduction of the nitro group to a hydroxylamine (B1172632) is also possible under specific conditions. nih.gov Reagents such as zinc metal in aqueous ammonium chloride can facilitate this transformation. libretexts.org The proposed mechanism for the electrochemical reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride provides insight into the initial steps of electron transfer and subsequent reactions. researchgate.net

Conversely, the oxidation of the nitro group itself is not a common reaction as it is already in a high oxidation state. More relevant is the oxidation of the corresponding amino group back to a nitro group. Numerous methods exist for the oxidation of aryl amines to nitroarenes, often employing oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or sodium perborate. mdpi.comresearchgate.net The efficiency of these oxidations can be influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com For example, anilines with electron-donating groups tend to give higher yields of the corresponding nitro compounds, while those with electron-withdrawing groups may result in lower yields. mdpi.com

A summary of potential reduction products of the nitro group is presented in the table below.

| Starting Material | Product | Reagent Class |

| R-NO₂ | R-NH₂ (Amine) | Catalytic Hydrogenation (H₂/Pd, Pt, Ni), Metal/Acid (Fe, Sn, Zn/HCl) masterorganicchemistry.com |

| R-NO₂ | R-NHOH (Hydroxylamine) | Metal/Salt (Zn/NH₄Cl) nih.govlibretexts.org |

| R-NO₂ | R-N=N-R (Azo compound) | Metal Hydrides (e.g., NaBH₄) |

| R-NO₂ | R-NH-NH-R (Hydrazo compound) | Excess Zinc Metal |

| R represents the 4-fluoro-1-(fluorosulfonyl)phenyl group. | ||

| This table is based on general reactions of aromatic nitro compounds. |

Investigating Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and mechanistic pathways of chemical transformations involving this compound. The presence of two fluorine atoms and a nitro group on the benzene ring significantly influences the energetics and rates of its reactions.

The sulfonyl fluoride group is known for its distinct stability-reactivity profile. Compared to the more common sulfonyl chlorides, sulfonyl fluorides are generally more resistant to hydrolysis and thermolysis due to the strength of the S-F bond. nih.gov However, they remain sufficiently electrophilic to react with strong nucleophiles. The thermodynamic stability of sulfonyl fluorides contributes to their utility as chemical probes and in drug design, where stability in aqueous environments is often crucial. nih.govnih.gov Studies on the solvolysis of arenesulfonyl halides have shown that sulfonyl fluorides react significantly slower than their chloride counterparts. For instance, in aqueous dioxane, m-nitrobenzenesulfonyl fluoride undergoes solvolysis at a much lower rate than the corresponding chloride and is subject to strong nucleophilic catalysis. beilstein-journals.org

The kinetics of solvolysis for related compounds, such as p-nitrophenylsulfonylmethyl perchlorate, have been analyzed in various alcoholic mixtures. rsc.org These studies highlight the influence of solvent properties on the reaction rates, which is also relevant for reactions of this compound. The kinetic solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride suggests a high degree of bond breaking at the transition state. beilstein-journals.org

The thermodynamic parameters for the association of fluorinated benzenesulfonamides with proteins have been investigated, revealing the contributions of the sulfonamide group and the fluorinated ring to the binding energy. nih.gov While not directly measuring reaction thermodynamics, these studies provide insight into the intermolecular forces at play, which are also relevant to the stability of transition states.

Hypothetical Reaction Coordinate Diagram

This is a generalized and hypothetical diagram.

The following table summarizes key kinetic and thermodynamic concepts relevant to the reactivity of this compound.

| Parameter | Description | Relevance to this compound |

| Rate Constant (k) | A measure of the speed of a reaction. | Would quantify the reactivity of the compound towards various nucleophiles. |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction. | A higher activation energy implies a slower reaction. The electron-withdrawing groups in the molecule likely affect the activation energy for nucleophilic attack. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy of Reaction (ΔS) | The change in disorder or randomness of a system during a reaction. | The association of reactants to form a transition state often leads to a negative entropy of activation. beilstein-journals.org |

| Gibbs Free Energy (ΔG) | The overall energy change of a reaction, determining its spontaneity. | A negative ΔG indicates a spontaneous reaction. |

| This table presents general concepts as specific data for the target compound is not available in the provided search results. |

Proposed Reaction Mechanisms and Transition State Analysis

The reactivity of this compound is dominated by nucleophilic substitution reactions, which can occur at two primary sites: the sulfonyl sulfur and the aromatic carbon bearing the fluorine atom. The strong electron-withdrawing nature of the nitro and sulfonyl fluoride groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution at the Sulfonyl Group:

The mechanism of nucleophilic substitution at a sulfonyl center can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination (A-E) mechanism. Theoretical studies on the chloride-chloride exchange in arenesulfonyl chlorides suggest an SN2 mechanism with a single transition state. mdpi.com However, for the analogous fluoride exchange reaction, calculations indicate an A-E mechanism involving the formation of a pentacoordinate difluorosulfurandioxide anion as an intermediate. mdpi.com This suggests that the reaction of this compound with nucleophiles at the sulfur atom likely proceeds through a similar A-E mechanism, involving a trigonal bipyramidal intermediate.

Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring:

The SNAr mechanism is a plausible pathway for the substitution of the fluorine atom at the C4 position. This mechanism involves two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and sulfonyl fluoride groups.

Departure of the leaving group: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

Computational studies on related systems, such as the reaction of fluoroarenes with organometallic reagents, have modeled concerted SNAr-like pathways where the transition state involves significant charge localization on the fluoroarene moiety. nih.gov

The transition state for the nucleophilic attack in an SNAr reaction is characterized by the partial formation of the new bond with the nucleophile and partial breaking of the bond with the leaving group. The stability of this transition state is a key factor in determining the reaction rate. The presence of the ortho-nitro group relative to the site of attack provides significant stabilization of the developing negative charge in the transition state through resonance.

A proposed transition state for the SNAr reaction of this compound with a generic nucleophile (Nu⁻) is depicted below.

Proposed SNAr Transition State

A detailed structural representation of the transition state would require specific computational modeling, which is not available in the search results.

The table below outlines the key features of the proposed reaction mechanisms.

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Substitution at Sulfur | Addition-Elimination (A-E) | Pentacoordinate sulfur intermediate (trigonal bipyramidal) mdpi.com | Nature of the nucleophile, solvent polarity. |

| Substitution at Carbon (SNAr) | Addition-Elimination (A-E) | Meisenheimer complex (resonance-stabilized carbanion) | Strength of the nucleophile, stability of the leaving group, electron-withdrawing nature of substituents. |

| This table is based on established mechanisms for related compounds. |

Applications in Advanced Chemical Research and Development

Role in Organic Synthesis as a Versatile Building Block

The structure of 4-fluoro-3-nitrobenzenesulfonyl fluoride (B91410) makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and sulfonyl fluoride groups activates the aromatic ring for nucleophilic aromatic substitution, while the sulfonyl fluoride moiety itself is a key functional group in various transformations.

The primary utility of 4-fluoro-3-nitrobenzenesulfonyl fluoride lies in its ability to introduce the sulfonyl fluoride (-SO2F) group into other molecules. This functional group is of growing importance in medicinal chemistry and chemical biology. Sulfonyl fluorides are recognized for their unique balance of stability and reactivity, making them effective covalent modifiers of biological targets. The reaction typically proceeds via nucleophilic aromatic substitution, where a nucleophile displaces the fluorine atom at the C-4 position of the benzene (B151609) ring.

The general reactivity for nucleophilic aromatic substitution is enhanced by the presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom. This activation facilitates the introduction of the 4-(sulfonyl fluoride)-2-nitrophenyl scaffold into a variety of molecular architectures.

The reactivity of this compound is primarily centered around the substitution of the fluorine atom on the aromatic ring and reactions at the sulfonyl fluoride group.

C-N Bond Formation: The activated fluorine atom at the C-4 position is susceptible to displacement by nitrogen nucleophiles. This reaction pathway allows for the formation of a C-N bond, linking the 4-(sulfonyl fluoride)-2-nitrophenyl moiety to amines and other nitrogen-containing compounds. This is a classic example of nucleophilic aromatic substitution (SNAr).

C-C and C-F Bond Formation: There is limited specific information in the scientific literature detailing the use of this compound in C-C or C-F bond-forming reactions beyond the inherent C-F bond within the molecule itself. While the nitro group can be a precursor for other functionalities that might participate in C-C coupling, direct applications of the title compound in such reactions are not well-documented.

The sulfonyl fluoride group is the primary site for the formation of new bonds involving the sulfur atom.

S-N and S-O Bond Formation: The sulfonyl fluoride moiety readily reacts with nucleophiles such as amines and alcohols (or their corresponding alkoxides/phenoxides) to form sulfonamides (S-N bond) and sulfonate esters (S-O bond), respectively. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the reliable and specific reactivity of the sulfonyl fluoride group. The resulting sulfonamides and sulfonate esters are generally stable, making this a robust method for linking molecular fragments.

S-C Bond Formation: The formation of a direct sulfur-carbon bond starting from a sulfonyl fluoride is less common than S-N or S-O bond formation. These reactions typically require organometallic reagents and are not a primary application reported for this compound in the available literature.

The multiple reactive sites on this compound—the displaceable fluorine, the reactive sulfonyl fluoride, and the reducible nitro group—suggest its potential as a substrate in multicomponent and cyclization reactions. For instance, a sequential reaction involving nucleophilic substitution at C-4 followed by reaction at the sulfonyl fluoride group could be envisioned. A related compound, 4-fluoro-3-nitrobenzoic acid, is noted as a precursor for benzimidazole (B57391) derivatives through cyclization, a process that involves reactions at both the nitro group (after reduction) and the fluorine-substituted carbon. By analogy, similar cyclization strategies could potentially be developed for this compound, although specific examples are not prevalent in the literature.

Contributions to Chemical Biology and Medicinal Chemistry

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology and drug discovery. It can act as a covalent inhibitor by reacting with nucleophilic residues (such as serine, threonine, tyrosine, and lysine) in proteins. The stability of sulfonyl fluorides in aqueous environments, coupled with their specific reactivity towards biological nucleophiles, makes them valuable tools for developing chemical probes and targeted therapeutics.

The presence of the nitro group and the additional fluorine atom on the aromatic ring of this compound provides handles for further modification, allowing for the tuning of properties such as solubility, cell permeability, and target affinity. While the general class of sulfonyl fluorides has seen significant application, specific, published medicinal chemistry campaigns detailing the use of this compound are not widely reported. Its primary role remains that of a specialized building block for introducing the fluorosulfonyl moiety in the synthesis of more complex, biologically active molecules.

Development of Covalent Ligands and Probes

Sulfonyl fluorides, including compounds like this compound, are considered "privileged" electrophilic warheads for the development of covalent ligands and chemical probes. phscientific.com Their utility stems from a balance of aqueous stability and reactivity towards specific amino acid residues within protein binding sites. phscientific.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological experiments. rsc.org This stability allows for more controlled and targeted interactions with biomolecules.

The development of such probes often involves incorporating the sulfonyl fluoride moiety into a larger molecule that has an affinity for a specific protein target. This design strategy allows the ligand to first bind reversibly to the target protein, positioning the sulfonyl fluoride "warhead" in close proximity to a nucleophilic amino acid residue. The subsequent covalent reaction then leads to an irreversible modification of the protein, which can be used to study its function, validate it as a drug target, or map its binding site. phscientific.com The reactivity of the sulfonyl fluoride can be tuned by the other substituents on the aromatic ring, allowing for the development of probes with varying degrees of electrophilicity. nih.gov

Targeted Covalent Modification of Proteins

The targeted covalent modification of proteins is a powerful strategy in chemical biology and drug discovery, enabling the study of protein function and the development of highly potent and selective inhibitors. nih.gov Sulfonyl fluorides have emerged as a versatile class of electrophiles for this purpose, capable of reacting with a range of nucleophilic amino acid residues. nih.gov

One of the key advantages of sulfonyl fluorides is their ability to react with a broader range of amino acid residues compared to other covalent modifiers that are often limited to cysteine. nih.gov The reactivity of a sulfonyl fluoride with a particular residue is highly context-dependent, relying on the specific microenvironment within the protein's binding pocket. nih.gov

The following table summarizes the general reactivity of sulfonyl fluorides with various amino acid residues:

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Key Factors for Reactivity |

| Serine | Commonly targeted, especially in the active site of serine proteases. phscientific.comnih.gov | The serine residue often acts as a nucleophile in the enzyme's catalytic mechanism. nih.gov |

| Threonine | Can be modified, though less common than serine. nih.gov | Similar mechanism to serine modification, dependent on the accessibility and nucleophilicity of the threonine hydroxyl group. |

| Tyrosine | A known target for sulfonyl fluorides. nih.gov | The phenolate (B1203915) form of tyrosine is a potent nucleophile. nih.gov |

| Lysine (B10760008) | The primary amine of the lysine side chain can react with sulfonyl fluorides. nih.gov | The reactivity is influenced by the pKa of the lysine residue, which can be lowered in specific protein microenvironments. nih.gov |

| Histidine | The imidazole (B134444) side chain of histidine can be targeted. nih.gov | The nucleophilicity of the histidine residue is a key determinant of reactivity. |

| Cysteine | The thiol group of cysteine is a strong nucleophile and can react with sulfonyl fluorides. nih.gov | While reactive, other electrophiles are often used for cysteine-specific targeting. |

This table is based on the general reactivity of the sulfonyl fluoride class of compounds.

The selectivity for a particular residue is often achieved through the design of the ligand scaffold, which directs the sulfonyl fluoride warhead to a specific location within the binding site. nih.gov

The covalent nature of the bond formed between a sulfonyl fluoride probe and its target protein provides a stable complex that is amenable to various analytical techniques for studying protein-ligand interactions. nih.gov Once a protein is covalently labeled, it can be isolated and analyzed to identify the specific site of modification.

Techniques such as mass spectrometry are commonly employed to pinpoint the exact amino acid residue that has been modified. This information is invaluable for understanding the binding mode of the ligand and for the rational design of improved inhibitors. nih.gov Furthermore, the formation of a covalent bond can be monitored over time to determine the rate of reaction, providing insights into the reactivity of the probe and the accessibility of the targeted residue. nih.gov

Scaffold for Drug Discovery and Development

The inherent properties of the sulfonyl fluoride group make it a valuable component in the design of new drugs. phscientific.com Its ability to form stable covalent bonds can lead to inhibitors with high potency and prolonged duration of action. nih.gov

While specific synthetic routes for Fedratinib utilizing this compound are not detailed in the provided search results, the broader class of sulfonyl fluorides and related sulfur-fluoride exchange (SuFEx) chemistry are noted for their utility in synthesizing complex molecules. SuFEx chemistry is considered a next-generation click chemistry approach, valued for its efficiency and the stability of the resulting sulfonamide linkage. This type of chemistry is relevant in the synthesis of pharmaceutical intermediates.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a target protein. researchgate.net The sulfonyl fluoride moiety is an ideal component for such fragments due to its desirable properties for forming covalent bonds.

The concept of "SuFBits" (Sulfonyl Fluoride Bits) would involve a library of small molecules, each containing a sulfonyl fluoride group, that can be screened against a protein of interest. Fragments that show binding activity can then be further optimized and elaborated into more potent and selective inhibitors. The reactivity of the sulfonyl fluoride in these fragments allows for the identification of binding sites and the development of covalent inhibitors, even for targets that have been traditionally difficult to drug. nih.gov

Bioorthogonal Chemistry Applications

This compound is a notable reagent in the field of bioorthogonal chemistry, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx has been recognized as a next-generation click chemistry transformation due to the unique balance of stability and reactivity of the sulfonyl fluoride functional group. miragenews.comnih.gov Organosulfur(VI) fluoride compounds exhibit excellent chemical stability, yet they can be activated under specific conditions to form robust covalent linkages. miragenews.com This characteristic makes them highly suitable for applications under physiological conditions. nih.gov

The sulfonyl fluoride moiety (–SO₂F) is relatively resistant to hydrolysis and reduction compared to the corresponding sulfonyl chlorides, a critical feature for biological applications. miragenews.com In the context of bioorthogonal chemistry, sulfonyl fluorides like this compound serve as connectors for assembling molecules. They can react with nucleophiles on biomolecules, such as the phenolic hydroxyl group of tyrosine or the amino groups of lysine residues on proteins, to form stable sulfonate esters or sulfonamides, respectively. enamine.net This covalent modification allows for the specific labeling of proteins and the design of irreversible protein inhibitors. nih.govenamine.net The SuFEx reaction has become a prominent tool in chemical biology and drug discovery for creating these stable bioconjugates. miragenews.comnih.gov

Radiochemistry for Positron Emission Tomography (PET)

In the realm of radiochemistry, this compound represents a potential precursor for the synthesis of novel radiotracers for Positron Emission Tomography (PET). PET imaging relies on molecules labeled with positron-emitting radionuclides, with Fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable properties. nih.govfrontiersin.org These properties include a convenient half-life of 109.8 minutes, low positron energy for high-resolution images, and a simple decay profile. frontiersin.orgfrontiersin.org

The development of new ¹⁸F-labeled PET probes is a significant area of research, often requiring precursors that can be efficiently and rapidly radiolabeled. researchgate.net this compound possesses two key features that make it a candidate for such applications:

Aromatic Fluorine: The fluorine atom on the benzene ring can potentially be substituted with its radioactive isotope, ¹⁸F, through nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the ring for this type of substitution.

Sulfonyl Fluoride Handle: The sulfonyl fluoride group is a highly versatile reactive handle. After the introduction of ¹⁸F, this group can be used to conjugate the radiolabeled aromatic core to a targeting vector (e.g., a peptide or small molecule) via a SuFEx reaction.

While direct use of this specific compound in published clinical PET studies is not prominent, its structure is analogous to scaffolds used in developing tracers. For instance, unsymmetrical diaryliodonium salts are often used to facilitate regioselective ¹⁸F-fluorination on electron-deficient aryl groups, a strategy applicable to precursors derived from this compound. nih.gov Therefore, this compound serves as a valuable platform for designing and synthesizing next-generation ¹⁸F-labeled PET imaging agents.

Advances in Materials Science

Synthesis of Functional Polymers

This compound is intrinsically linked to the synthesis of advanced functional polymers through its core reactivity in SuFEx chemistry. While not typically used as a monomer itself, its functional group is central to both the creation of specialized monomers and the post-polymerization modification (PPM) of polymer backbones. chemrxiv.org

A powerful strategy involves using monomers that contain the sulfonyl fluoride group. For example, 4-vinylbenzenesulfonyl fluoride (VBSF) has been shown to be a highly reactive monomer for methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemrxiv.org This process yields a polymer, such as poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), with sulfonyl fluoride groups pending from the polymer chain. chemrxiv.org

This is where the utility of reagents like this compound becomes conceptually important, as the chemistry it enables is applied to the polymer. The pendant sulfonyl fluoride groups on the polymer backbone are available for nearly quantitative SuFEx reactions. chemrxiv.org By reacting the polymer with a diverse library of amines or phenols, a wide array of new functional polymers can be created. chemrxiv.org This PPM approach allows for precise control over the final properties of the material, introducing functionalities that can alter polarity, thermal stability, and chemical resistance. chemrxiv.org The development of SuFEx has provided a powerful tool for material science, enabling the synthesis of novel polymers that were previously difficult to access. miragenews.comchemrxiv.org

| Polymer Synthesis Application | Description | Key Feature |

| Post-Polymerization Modification (PPM) | The sulfonyl fluoride group on a polymer backbone is reacted with nucleophiles (amines, phenols) to introduce new functional side chains. | Utilizes SuFEx click chemistry for high efficiency and quantitative conversion. chemrxiv.org |

| Monomer Functionality | Serves as a key functional group in monomers like 4-vinylbenzenesulfonyl fluoride (VBSF) for polymerization. | The resulting polymer carries reactive handles for further modification. chemrxiv.org |

Surface Modification Strategies

The principles of SuFEx chemistry, for which this compound is a prime reagent, extend to the strategic modification of material surfaces. The ability to form robust, covalent bonds under mild conditions makes the sulfonyl fluoride group an excellent tool for anchoring molecules onto various substrates. miragenews.com

Surface modification involves altering the outermost layer of a material to change its properties, such as wettability, biocompatibility, or chemical reactivity. The sulfonyl fluoride group on a molecule can react with nucleophilic sites present on a material's surface, such as hydroxyl (–OH) or amine (–NH₂) groups. This reaction covalently tethers the molecule to the surface.

For instance, by using this compound, a surface can be functionalized with fluoro-nitrophenyl groups. This would impart the specific chemical characteristics of this moiety onto the material's surface. The nitro group can be subsequently reduced to an amine, providing a new reactive site for further functionalization in a stepwise manner. This approach allows for the construction of complex surface architectures with tailored properties, a key goal in advanced materials science for applications ranging from biosensors to specialized coatings.

Agrochemical Research Applications

Intermediate in Pesticide Synthesis

In agrochemical research, halogenated and nitrated aromatic compounds are well-established as critical intermediates for the synthesis of active ingredients in pesticides and herbicides. google.com While this compound is not cited as a direct precursor to a specific commercial pesticide, its structural motifs are highly relevant. For example, the related compound 3-chloro-4-fluoro-nitrobenzene is a known valuable intermediate in the synthesis of certain herbicides. google.com

The structure of this compound offers multiple reactive sites that can be exploited for building more complex molecules:

The sulfonyl fluoride group is a precursor to sulfonamides, a class of compounds with a broad range of biological activities, including herbicidal action. It can be readily reacted with various amines to generate a library of sulfonamide derivatives.

The nitro group can be reduced to an amine, which is a key functional group for many further chemical transformations.

Therefore, this compound serves as a versatile building block for the combinatorial synthesis of new chemical entities. Researchers in agrochemistry can utilize this compound to efficiently generate novel structures for screening as potential next-generation pesticides.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Substituted Arylsulfonyl Fluoride (B91410) Analogues

The synthesis of substituted arylsulfonyl fluorides, analogues to 4-fluoro-3-nitrobenzenesulfonyl fluoride, can be achieved through a variety of strategic pathways, allowing for the introduction of diverse functional groups onto the aromatic ring. These methods provide a toolbox for chemists to create libraries of compounds for screening and development. mdpi.com

One of the most established methods is the halogen exchange of precursor arylsulfonyl chlorides. This approach involves converting more readily available sulfonyl chlorides into the corresponding fluorides using a fluoride source like potassium fluoride, often facilitated by a phase-transfer catalyst such as 18-crown-6 (B118740) ether. mdpi.comresearchgate.net Another powerful strategy is the fluorosulfonylation of aryldiazonium salts. mdpi.comorganic-chemistry.org In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a source of sulfur dioxide, like the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source to yield the arylsulfonyl fluoride. mdpi.comorganic-chemistry.org

Modern palladium-catalyzed cross-coupling reactions have also been adapted for this purpose. For instance, aryl iodides can undergo a one-pot, palladium-catalyzed reaction with DABSO and an electrophilic fluorine source like Selectfluor to produce arylsulfonyl fluorides. mdpi.comorganic-chemistry.org Similarly, aryl thianthrenium salts can be converted to arylsulfonyl fluorides via palladium catalysis, using sodium dithionite (B78146) as a convenient sulfonyl source. rsc.org These methods are valued for their broad functional group tolerance and applicability to complex molecule synthesis. mdpi.comrsc.org

| Synthetic Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Halogen Exchange | Arylsulfonyl Chloride | Potassium Fluoride (KF), 18-crown-6 | mdpi.com |

| Fluorosulfonylation of Diazonium Salts | Aryldiazonium Salt | DABSO, Potassium Bihydrogen Fluoride (KHF₂) | mdpi.comorganic-chemistry.org |

| Pd-Catalyzed Fluorosulfonylation | Aryl Iodide | Pd(OAc)₂, CataCXium A, DABSO | mdpi.com |

| Pd-Catalyzed Fluorosulfonylation | Aryl Thianthrenium Salt | Palladium catalyst, Na₂S₂O₄, NFSI | rsc.org |

| From Sulfonamides | Arylsulfonamide | Pyrylium tetrafluoroborate, MgCl₂, KF | mdpi.com |

| From Thiols/Disulfides | Aryl Thiol or Disulfide | Selectfluor, Water | nih.gov |

Exploration of Isomeric Forms and Regioselectivity

The synthesis of specific isomers of fluoronitrobenzenesulfonyl compounds is critical, as the relative positions of the substituents dramatically influence the molecule's properties and reactivity. Research has demonstrated the synthesis of five previously unknown isomeric fluoronitrobenzenesulfonyl chlorides through a regioselective two-step process starting from various difluoronitrobenzenes. researchgate.net

The key step involves a regioselective nucleophilic aromatic substitution reaction between a difluoronitrobenzene and phenylmethanethiol. researchgate.net The position of the nucleophilic attack is dictated by the electronic effects of the nitro and fluoro substituents on the ring, leading to the preferential displacement of one fluorine atom over the other to form a specific thioether isomer. researchgate.net This thioether is then subjected to oxidative cleavage with chlorine, which converts the thioether group into a sulfonyl chloride moiety without altering the substitution pattern on the ring. researchgate.net This strategy provides a reliable route to access specific isomers that might be difficult to obtain through direct sulfonation or nitration of a substituted benzene (B151609) ring. researchgate.net

| Starting Difluoronitrobenzene | Resulting Isomeric Sulfonyl Chloride | Reference |

|---|---|---|

| 1,3-Difluoro-2-nitrobenzene | 2-Fluoro-6-nitrobenzenesulfonyl chloride | researchgate.net |

| 1,3-Difluoro-4-nitrobenzene | 2-Fluoro-4-nitrobenzenesulfonyl chloride | researchgate.net |

| 1,4-Difluoro-2-nitrobenzene | 5-Fluoro-2-nitrobenzenesulfonyl chloride | researchgate.net |

| 1,2-Difluoro-4-nitrobenzene | 3-Fluoro-4-nitrobenzenesulfonyl chloride | researchgate.net |

| 2,4-Difluoro-1-nitrobenzene | 4-Fluoro-2-nitrobenzenesulfonyl chloride | researchgate.net |

Impact of Substituents on Reactivity and Biological Activity

The substituents on the aryl ring of a sulfonyl fluoride play a determinative role in both its chemical reactivity and its interactions with biological systems. The fluorine atom in this compound has a dual electronic effect: it is strongly electron-withdrawing through the sigma bond (inductive effect) but can act as an electron-donating group through its lone pairs (resonance effect). researchgate.net This interplay governs the molecule's reactivity in electrophilic and nucleophilic reactions. For instance, the strong electron-withdrawing nature of both the fluoro and nitro groups deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom. researchgate.netresearchgate.net

This principle is leveraged in structure-activity relationship (SAR) studies to tune the properties of molecules for specific biological targets. A study on fluorinated benzenesulfonamides as inhibitors of amyloid-β (Aβ) peptide aggregation, a process linked to Alzheimer's disease, highlights the importance of substituent placement. researchgate.net A series of double-substituted fluorinated benzenesulfonamides was synthesized and tested, revealing that the extent of aggregation inhibition was highly dependent on the chemical structure. researchgate.net The study demonstrated that a specific spatial arrangement of the benzenesulfonamide (B165840) scaffold, a hydrophobic substituent, and a benzoic acid moiety was necessary for optimal activity. researchgate.net This illustrates how systematic modifications of a core structure, guided by an understanding of substituent effects, can lead to the development of compounds with enhanced biological function. researchgate.net

| Compound Modification Type | Effect on Aβ42 Aggregation | Key Finding | Reference |

|---|---|---|---|

| Amino derivatives | Variable inhibition | The position and nature of the amino group are critical for activity. | researchgate.net |

| Modified sulfonamide derivatives | Variable inhibition | Alterations to the sulfonamide group itself can significantly change inhibitory potential. | researchgate.net |

| Derivatives with sulfone moiety | Variable inhibition | Replacing the sulfonamide with a sulfone impacts the molecule's interaction with the peptide. | researchgate.net |

| Derivatives with amino and thiol moieties | Variable inhibition | The combination of different functional groups allows for fine-tuning of inhibitory activity. | researchgate.net |

Development of Fluorosulfate (B1228806) and Nitrogenous Sulfur(VI) Fluoride Analogues

Beyond modifying the substituents on the aromatic ring, significant research has focused on creating analogues by altering the sulfur(VI) fluoride group itself. This has led to the development of two major classes of analogues: aryl fluorosulfates and various nitrogenous sulfur(VI) fluorides.

Aryl Fluorosulfates (-OSO₂F): These compounds are close structural analogues of arylsulfonyl fluorides, where an oxygen atom links the sulfuryl fluoride group to the aryl ring. Aryl fluorosulfates are generally more stable and less reactive than their arylsulfonyl fluoride counterparts. nih.gov The most common method for their synthesis is the reaction of a phenol (B47542) with sulfuryl fluoride (SO₂F₂) gas in the presence of a base. nih.govbohrium.comnih.gov To circumvent the challenges of handling toxic SO₂F₂ gas, safer, solid surrogates such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and fluorosulfuryl imidazolium (B1220033) triflate salts have been developed. nih.govnih.gov These reagents efficiently deliver the fluorosulfuryl group to phenols, enabling the synthesis of diverse fluorosulfate libraries. nih.govnih.gov

Nitrogenous Sulfur(VI) Fluorides: This class of analogues incorporates nitrogen into the sulfur(VI) core, creating versatile chemical hubs for drug discovery and chemical biology. nih.gov These motifs are synthesized using SuFEx click chemistry. nih.gov

Iminosulfur Oxydifluorides (R-N=SOF₂): These tetrahedral hubs are typically prepared by reacting primary amines with thionyl tetrafluoride (SOF₄), a highly reactive gas. nih.govnih.gov The resulting iminosulfur oxydifluoride is a stable, versatile connector that can be used to link different molecular fragments, projecting them into three-dimensional space. ucsd.edu

Sulfonimidoyl Fluorides (R-S(O)(NR')-F): These compounds offer another level of diversity and are notable for allowing enantiospecific SuFEx reactions. nih.gov They can be accessed from iminosulfur oxydifluorides by reaction with organolithium nucleophiles, which replaces one fluorine atom with a carbon-based group. nih.gov This modular approach provides rapid access to a wide array of structurally complex and potentially chiral building blocks. nih.gov

The development of these fluorosulfate and nitrogenous S(VI) fluoride analogues significantly expands the chemical space accessible from simple arylsulfonyl fluorides, providing powerful tools for creating novel materials and therapeutic agents. nih.govucsd.edu

| Analogue Class | General Structure | Key Synthetic Reagent | Notable Feature | Reference |

|---|---|---|---|---|

| Aryl Fluorosulfate | Ar-O-SO₂F | Sulfuryl Fluoride (SO₂F₂) | More stable/less reactive than sulfonyl fluorides. | nih.govnih.gov |

| Iminosulfur Oxydifluoride | R-N=SOF₂ | Thionyl Tetrafluoride (SOF₄) | Tetrahedral hub for 3D chemical diversification. | nih.govnih.gov |

| Sulfonimidoyl Fluoride | R-S(O)(NR')-F | Iminosulfur Oxydifluoride + Organolithium | Enables access to chiral-at-sulfur analogues. | nih.govnih.gov |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Fluoro-3-nitrobenzenesulfonyl fluoride (B91410), a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei, each providing unique insights into the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of the three aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons would appear as distinct signals, likely in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and sulfonyl fluoride groups. The coupling patterns (splitting) of these signals would provide information about the relative positions of the protons on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all the carbon atoms in the molecule. The aromatic carbons would resonate at specific chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. Similarly, the carbon attached to the nitro group and the sulfonyl fluoride group would show distinct chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms in different chemical environments (one on the aromatic ring and one in the sulfonyl fluoride group), ¹⁹F NMR spectroscopy would be particularly informative. Each fluorine nucleus would produce a separate signal, and the chemical shifts would be indicative of their electronic surroundings. The fluorine atom of the sulfonyl fluoride group is expected to have a characteristic chemical shift.

Expected NMR Data for 4-Fluoro-3-nitrobenzenesulfonyl fluoride:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 7.5 - 8.5 | Multiplets |

| ¹³C | 110 - 150 | Singlets and Doublets (due to C-F coupling) |

| ¹⁹F | Aromatic-F: -100 to -130, Sulfonyl-F: +40 to +70 | Singlets or Multiplets (depending on coupling) |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₆H₃F₂NO₄S). The analysis would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of specific functional groups such as SO₂F or NO₂.

Chromatographic Techniques (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and purity assessment of synthesized compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound under specific conditions would serve as an identifier, and the peak area would be proportional to its concentration, allowing for the determination of its purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-O (nitro group) | 1520 - 1560 (asymmetric) and 1345 - 1385 (symmetric) |

| S=O (sulfonyl group) | 1350 - 1470 (asymmetric) and 1150 - 1210 (symmetric) |

| C-F (aromatic) | 1100 - 1250 |

| S-F (sulfonyl fluoride) | ~800 |

| Aromatic C-H | 3000 - 3100 |

Computational and Theoretical Investigations

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electron distribution and molecular geometry. For 4-Fluoro-3-nitrobenzenesulfonyl fluoride (B91410), these calculations reveal a complex interplay between the electron-withdrawing nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups and the electronegative fluorine atom attached to the benzene (B151609) ring.

The distribution of electrons significantly influences the molecule's reactivity. The potent electron-withdrawing nature of the nitro and sulfonyl fluoride groups creates regions of low electron density (electrophilic sites) on the aromatic ring, particularly at the carbon atoms ortho and para to these groups. Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the most probable sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Computed molecular properties derived from these calculations provide quantitative insights into the molecule's characteristics.

Table 1: Computed Molecular Properties for 4-Fluoro-3-nitrobenzenesulfonyl fluoride

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 223.16 g/mol | nih.gov |

| Exact Mass | 222.97508507 Da | nih.gov |

| XLogP3-AA | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 88.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Reaction Pathway Modeling and Energy Profiles

While specific, detailed reaction pathway models for this compound are not extensively published, the principles of computational modeling can be applied to predict its reactivity. Theoretical chemistry can map out the potential energy surface for a given reaction, such as a nucleophilic aromatic substitution. This involves calculating the energies of reactants, transition states, intermediates, and products.

By modeling these pathways, researchers can determine the activation energy required for a reaction to proceed, thus predicting its feasibility and rate. For instance, modeling the substitution of the fluorine atom by various nucleophiles would involve locating the transition state structure and calculating its energy relative to the reactants. Such energy profiles are crucial for understanding reaction mechanisms and for designing synthetic routes by comparing the favorability of different potential reactions.

Molecular Dynamics Simulations of Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies involving this compound are not prominent in the literature, this technique is invaluable for exploring how such a molecule might interact with biological targets like proteins or enzymes. nih.govuni-muenchen.de

In a typical simulation, the ligand (this compound) would be placed in the active site of a target protein. The system's evolution is then simulated, allowing observation of how the ligand binds, its preferred conformation within the binding pocket, and the specific intermolecular interactions it forms. The fluorine atom, in particular, can participate in favorable interactions with protein backbones, such as C–F···C=O contacts, which can enhance binding affinity. nih.gov MD simulations can calculate the binding free energy, providing a quantitative measure of the ligand's potency and stability within the biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a compound like this compound, QSAR studies would be part of a broader analysis of related sulfonyl fluoride derivatives.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their computed descriptors.

Table 2: Example Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Describes charge distribution and polarity. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobicity | LogP (e.g., XLogP3-AA) | Measures the molecule's affinity for fatty vs. aqueous environments. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with transport properties like membrane permeability. nih.gov |

Prediction of Spectroscopic Properties

Computational chemistry provides highly valuable methods for predicting the spectroscopic signatures of molecules, which is essential for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR spectra is a powerful application of computational methods. rsc.org Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often paired with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can calculate the magnetic shielding tensors for each nucleus. prensipjournals.com These values are then converted into chemical shifts. Predicting ¹⁹F NMR shifts is particularly important for fluorinated compounds, as the chemical shift is highly sensitive to the local electronic environment, providing key insights into molecular structure and interactions. nih.govuni-muenchen.de

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes is obtained. prensipjournals.com For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending motions of its functional groups, such as the N=O stretches of the nitro group, the S=O stretches of the sulfonyl group, and the C-F stretch. prensipjournals.comnist.gov

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | DFT (e.g., B3LYP) with GIAO | Chemical Shifts, Coupling Constants |

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational Frequencies and Intensities |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic Transition Energies (λmax), Oscillator Strengths |

Mentioned Compounds

Green Chemistry and Sustainable Synthesis Approaches

On-Water Reaction Conditions

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. nih.govrsc.orgrsc.org However, the synthesis of sulfonyl fluorides in aqueous environments presents challenges, primarily due to the high hydration energy of the fluoride (B91410) anion, which can deactivate it as a nucleophile. digitellinc.com Recent research has focused on overcoming this limitation.

One successful strategy involves nucleophilic fluorination in water using a surfactant-based catalytic system. digitellinc.com This approach has been demonstrated to effectively convert sulfonyl chloride substrates into their corresponding sulfonyl fluorides with high conversion rates (up to 93%). digitellinc.com The process typically involves optimizing parameters such as the choice of surfactant, temperature, fluoride source, and substrate concentration. digitellinc.com For a compound like 4-Fluoro-3-nitrobenzenesulfonyl fluoride, this would involve the fluorination of its precursor, 4-fluoro-3-nitrobenzenesulfonyl chloride, in an aqueous system.

Another simple and effective method involves the direct chloride-fluoride exchange in a biphasic mixture of water and acetone (B3395972) with potassium fluoride (KF). nih.gov This procedure is noted for its mild conditions and has been applied to a wide range of sulfonyl chlorides, achieving high yields of the desired sulfonyl fluorides. nih.gov Furthermore, efficient, ligand-free, and additive-free Suzuki–Miyaura couplings have been developed "on water" at room temperature, providing a straightforward route to biaryl sulfonyl fluorides. acs.orgresearchgate.net

The development of these on-water and aqueous-phase reactions represents a significant step towards more sustainable and economical routes for accessing pharmaceutically relevant molecules like sulfonyl fluorides. nih.govrsc.orgrsc.orgdigitellinc.com

Table 1: On-Water Synthesis Approaches for Sulfonyl Fluorides

| Method | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Surfactant-Based Catalysis | Nucleophilic fluorination of sulfonyl chlorides in water, enabled by a surfactant catalytic system. digitellinc.com | Utilizes water as a green solvent; overcomes fluoride inactivation. digitellinc.com | Achieves up to 93% conversion to sulfonyl fluorides. digitellinc.com |